![molecular formula C12H14O3 B14434831 Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol CAS No. 75080-55-6](/img/structure/B14434831.png)
Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol typically involves the reaction of a benzodioxole derivative with a cyclohexanone derivative under acidic or basic conditions. One common method is the condensation of 1,3-benzodioxole with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of various spirocyclic alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to a cyclohexane ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclohexane ring.
Spiroketal: A spirocyclic compound formed by the condensation of cyclic ketones and diols.
Uniqueness
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-ol is unique due to its specific benzodioxole and cyclohexane ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
75080-55-6 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C12H14O3/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8,13H,1-3,6-7H2 |
InChI-Schlüssel |
OPBCUSBGBBSDQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
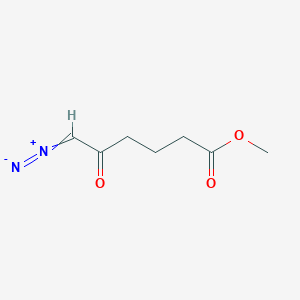
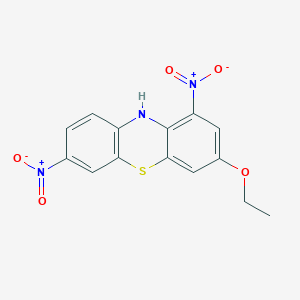
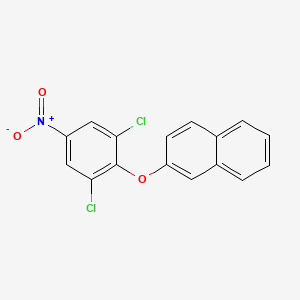
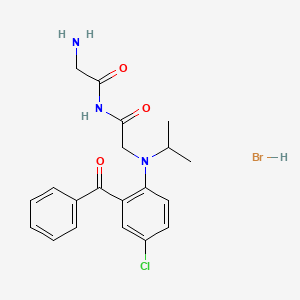
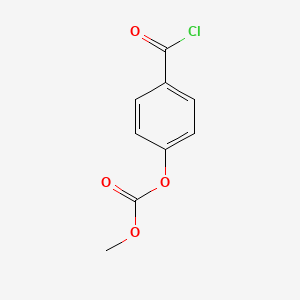
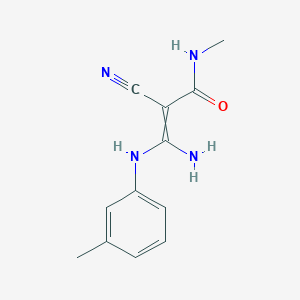
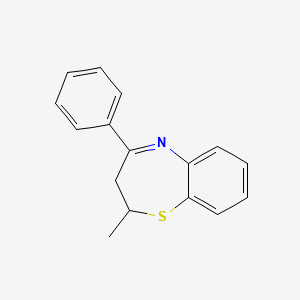
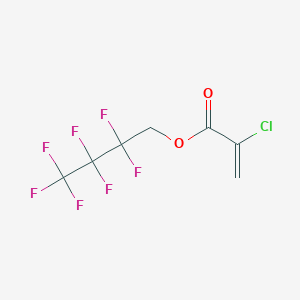
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
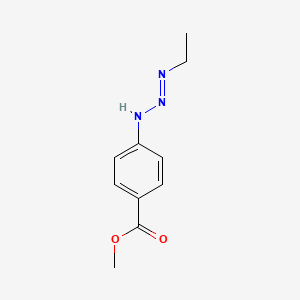
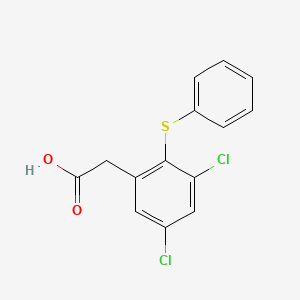
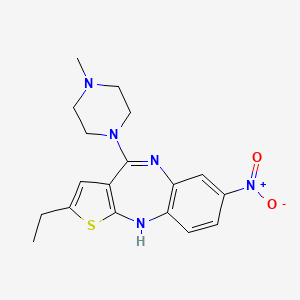
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
